2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 311315-51-2
VCID: VC15498306
InChI: InChI=1S/C25H22N4O5/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)34-13-33-20)17(12-26)24(27)28(18)15-4-6-16(7-5-15)29(31)32/h3-9,22H,10-11,13,27H2,1-2H3
SMILES:
Molecular Formula: C25H22N4O5
Molecular Weight: 458.5 g/mol

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

CAS No.: 311315-51-2

Cat. No.: VC15498306

Molecular Formula: C25H22N4O5

Molecular Weight: 458.5 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile - 311315-51-2

Specification

CAS No. 311315-51-2
Molecular Formula C25H22N4O5
Molecular Weight 458.5 g/mol
IUPAC Name 2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Standard InChI InChI=1S/C25H22N4O5/c1-25(2)10-18-23(19(30)11-25)22(14-3-8-20-21(9-14)34-13-33-20)17(12-26)24(27)28(18)15-4-6-16(7-5-15)29(31)32/h3-9,22H,10-11,13,27H2,1-2H3
Standard InChI Key MMTWVNPMLKKPPB-UHFFFAOYSA-N
Canonical SMILES CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)[N+](=O)[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Introduction

Structural and Functional Analysis

Molecular Framework

The compound’s architecture centers on a hexahydroquinoline scaffold, a bicyclic system comprising a partially saturated quinoline ring. This core is substituted at the 4-position with a benzo[d]dioxole group, a fused aromatic system known for enhancing metabolic stability and modulating electronic properties. At the 1-position, a 4-nitrophenyl group introduces strong electron-withdrawing effects, while the 3-carbonitrile moiety contributes to dipole interactions and hydrogen bonding potential. The 7,7-dimethyl substituents impart steric bulk, influencing conformational flexibility and intermolecular interactions.

PropertyValue
Molecular FormulaC25H22N4O5
Molecular Weight458.5 g/mol
IUPAC Name2-amino-4-(1,3-benzodioxol-5-yl)-7,7-dimethyl-1-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile
Canonical SMILESCC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)N+[O-])N)C#N)C4=CC5=C(C=C4)OCO5)C(=O)C1)C

Functional Group Contributions

The benzo[d]dioxole moiety enhances aromatic π-stacking capabilities and resistance to oxidative degradation, traits valuable in drug design. The 4-nitrophenyl group’s electron-withdrawing nature polarizes the molecule, potentially improving binding affinity to electron-rich biological targets. The cyano group at position 3 participates in dipole-dipole interactions and may serve as a hydrogen bond acceptor, while the amino group at position 2 offers hydrogen bond donor capacity, critical for target engagement.

Synthesis and Reaction Pathways

Multi-Step Organic Synthesis

The synthesis of this compound typically involves a cascade of condensation, cyclization, and functionalization steps. A representative pathway begins with the reaction of 4-hydroxy-6-methylpyran-2-one and 2,6-dichlorobenzaldehyde in ethanol under reflux conditions, catalyzed by 4-(dimethylamino)pyridine (DMAP) . Subsequent steps introduce the nitrophenyl and cyano groups via nucleophilic aromatic substitution and Knoevenagel condensation, respectively.

Key Reaction Conditions:

  • Solvent: Ethanol or dimethylformamide (DMAP catalysis) .

  • Temperature: Reflux (70–80°C) for cyclization steps .

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures.

Yield Optimization

Yields depend critically on stoichiometric ratios and reaction time. For example, extending the reflux duration to 3–4 hours improves cyclization efficiency but risks side-product formation . The use of DMAP as a catalyst enhances reaction rates by deprotonating intermediates, though excess catalyst can lead to overfunctionalization .

Physicochemical Properties

Crystallographic Data

While direct crystallographic data for this compound remains unpublished, related hexahydroquinoline derivatives crystallize in monoclinic systems with space group P2₁/c . Unit cell parameters for analogous structures include a = 7.423 Å, b = 27.798 Å, c = 9.550 Å, and β = 117.62°, with Z = 4 . These metrics suggest a dense packing arrangement stabilized by hydrogen bonding between amino and nitro groups.

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic hexahydroquinoline core and aromatic substituents. It is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Stability studies indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions.

Comparative Analysis with Structural Analogues

Activity Trends in Hexahydroquinoline Derivatives

The table below contrasts the target compound with related structures:

Compound NameStructural FeaturesBiological Activity
2-Amino-7,7-dimethyl-1,4-bis(3-nitrophenyl)-5-oxo-hexahydroquinoline-3-carbonitrileBis-nitrophenyl substitutionAnticancer (IC₅₀ = 10.8 µM)
Ethyl 2-amino-4-(2,6-dichlorophenyl)-hexahydroquinoline carboxylateChlorophenyl, ester groupsAntimicrobial (MIC = 16 µg/mL)
2-AminoquinolineSimple quinoline coreAntimalarial

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